2-Bromo-3-chloro-5-iodobenzyl bromide
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Overview
Description
2-Bromo-3-chloro-5-iodobenzyl bromide is an organohalogen compound characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-iodobenzyl bromide typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach is to perform halogenation reactions on a benzene ring that already contains some substituents. For example, starting with a chlorobenzene derivative, bromination and iodination can be carried out sequentially under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity. Industrial processes often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-iodobenzyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-chloro-5-iodobenzyl bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-iodobenzyl bromide involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(bromomethyl)-3-chlorobenzene: Lacks the iodine atom, making it less versatile in certain reactions.
2-Bromo-1-(bromomethyl)-5-iodobenzene: Lacks the chlorine atom, which can affect its reactivity and applications.
1-Bromo-2-chloro-3-iodobenzene: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-3-chloro-5-iodobenzyl bromide is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-chloro-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClI/c8-3-4-1-5(11)2-6(10)7(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRMSUNTWZQHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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